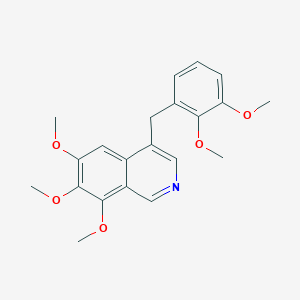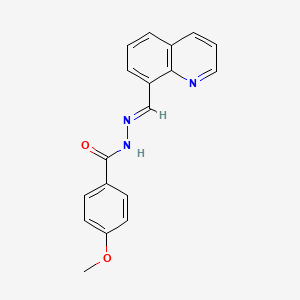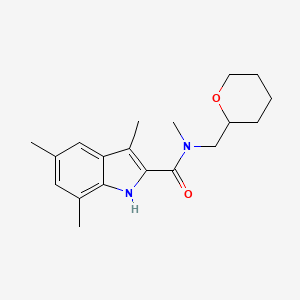![molecular formula C12H10N2O4S B5512015 4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
4-[(pyridin-3-ylamino)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- One-Pot Synthesis : The synthesis of related compounds involves a one-pot multi-component reaction. This method can lead to the formation of highly functionalized compounds, as evidenced in the synthesis of similar benzoic acid derivatives (Alizadeh, Rezvanian, & Zhu, 2007).
Molecular Structure Analysis
- Crystallography : The molecular structure of compounds with similar chemical frameworks has been determined using techniques like X-ray crystallography, revealing complex architectures and interactions such as hydrogen bonding (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
- Coordination Polymers : Similar compounds can form various coordination polymers with different architectures, demonstrating their versatile coordination abilities. This is important for understanding the chemical reactivity of such compounds (Du et al., 2016).
Physical Properties Analysis
- Thermochromism and Solvatochromism : Related benzoic acid derivatives have shown properties like water-induced phase transformations and color changes depending on solvent, which are important physical properties (Mehlana, Bourne, & Ramon, 2012).
Chemical Properties Analysis
- Functional Group Analysis : The presence of specific functional groups like sulfonyl and pyridinium in similar compounds has been shown to affect their chemical properties, such as stability under different conditions and interactions with other molecules (Ife et al., 1989).
Scientific Research Applications
Catalytic and Synthetic Applications
Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes provides an efficient access to valuable aryl sulfides, utilizing a strategy that highlights the role of benzoic acid derivatives in facilitating such reactions. This method shows a broad substrate scope and a high degree of functional group tolerance, suggesting applications in the synthesis of complex molecules (Yang et al., 2015).
Anticancer and Radiosensitizing Agents
A series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides have been synthesized and demonstrated significant cytotoxic activity against human breast cancer cell lines. The compounds also showed a synergistic effect with gamma radiation, highlighting their potential as both anticancer and radiosensitizing agents (Ghorab et al., 2012).
Photopolymerization for 3D Microfabrication
A bis[(diarylamino)styryl]benzene core with covalently attached sulfonium moieties, serving as a two-photon-activatable photoacid generator, has been developed for positive-tone 3D microfabrication. This photoacid generator demonstrates a large two-photon absorption cross-section and a high quantum yield for acid generation, making it suitable for initiating the polymerization of epoxides at significantly lower intensities compared to traditional UV initiators (Zhou et al., 2002).
Synthesis of Imidazoles
Sulfonic acid-functionalized pyridinium chloride has been used as an efficient and recyclable catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This methodology allows for high yields and short reaction times, underscoring the versatility of pyridinium-based compounds in catalyzing multi-component reactions (Zare et al., 2015).
Photovoltaic Studies
Heteroaryl incorporated acetylide-functionalized pyridinyl ligands have been synthesized and their dinuclear Cu(I) complexes studied for applications in dye-sensitized solar cells (DSSCs). These complexes demonstrate moderate power conversion efficiencies, indicating their potential in the development of new materials for photovoltaic applications (Jayapal et al., 2018).
properties
IUPAC Name |
4-(pyridin-3-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-3-5-11(6-4-9)19(17,18)14-10-2-1-7-13-8-10/h1-8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLMKHDNRIUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-3-yl)sulfamoyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)


![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
